2-(2,4-dioxo-3-phenyl-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-(4-ethylphenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{2,4-DIOXO-3-PHENYL-1H,2H,3H,4H-THIENO[3,2-D]PYRIMIDIN-1-YL}-N-(4-ETHYLPHENYL)ACETAMIDE is a complex organic compound that belongs to the thienopyrimidine class. Thienopyrimidines are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of thienopyrimidine derivatives typically involves the cyclization of 3-amino-thiophene-2-carboxylate derivatives using a one-carbon source reagent such as formic acid or triethyl orthoformate . Another common method involves the reaction of thiophene derivatives with isocyanates, followed by base-promoted cyclization to yield the target thienopyrimidines .
Industrial Production Methods
Industrial production methods for thienopyrimidine derivatives often utilize large-scale organic synthesis techniques, including the use of high-pressure reactors and continuous flow systems to optimize yield and purity .
Chemical Reactions Analysis
Types of Reactions
2-{2,4-DIOXO-3-PHENYL-1H,2H,3H,4H-THIENO[3,2-D]PYRIMIDIN-1-YL}-N-(4-ETHYLPHENYL)ACETAMIDE undergoes various chemical reactions, including:
Oxidation: Typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Commonly employs reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Often involves nucleophilic substitution reactions using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Sodium methoxide, potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions typically produce alcohols or amines .
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its anticancer and anti-inflammatory properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-{2,4-DIOXO-3-PHENYL-1H,2H,3H,4H-THIENO[3,2-D]PYRIMIDIN-1-YL}-N-(4-ETHYLPHENYL)ACETAMIDE involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as the suppression of cancer cell growth or the reduction of inflammation .
Comparison with Similar Compounds
Similar Compounds
Thieno[3,4-b]pyridine derivatives: These compounds share a similar core structure but differ in their substitution patterns and biological activities.
Pyrano[2,3-d]pyrimidine derivatives: Known for their potential as PARP-1 inhibitors and anticancer agents.
Uniqueness
2-{2,4-DIOXO-3-PHENYL-1H,2H,3H,4H-THIENO[3,2-D]PYRIMIDIN-1-YL}-N-(4-ETHYLPHENYL)ACETAMIDE is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity compared to other thienopyrimidine derivatives .
Properties
Molecular Formula |
C22H19N3O3S |
---|---|
Molecular Weight |
405.5 g/mol |
IUPAC Name |
2-(2,4-dioxo-3-phenylthieno[3,2-d]pyrimidin-1-yl)-N-(4-ethylphenyl)acetamide |
InChI |
InChI=1S/C22H19N3O3S/c1-2-15-8-10-16(11-9-15)23-19(26)14-24-18-12-13-29-20(18)21(27)25(22(24)28)17-6-4-3-5-7-17/h3-13H,2,14H2,1H3,(H,23,26) |
InChI Key |
NKOXSGGXSOZKFG-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=O)CN2C3=C(C(=O)N(C2=O)C4=CC=CC=C4)SC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.